Hyprolose

Catalog No.
S530259
CAS No.
9004-64-2
M.F
M. Wt
806.937
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hyprolose

CAS Number

9004-64-2

Product Name

Hyprolose

IUPAC Name

Cellulose, 2-hydroxypropyl ether

Molecular Weight

806.937

solubility

Soluble in DMSO

Synonyms

Hyprolose; HPC-L; L-Hpc; Hyprolosum; Oxypropylated cellulose; PM 50;

The exact mass of the compound Hyprolose is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Hyprolose, commonly known as hydroxypropyl cellulose (HPC), is a non-ionic, water-soluble and organically soluble cellulose ether widely procured as a binder, film former, and thermoplastic matrix in pharmaceutical and industrial applications. Unlike many traditional cellulose derivatives, hyprolose features a high degree of hydroxypropoxy substitution, which disrupts hydrogen bonding and imparts unique thermoplasticity and broad solvent compatibility. It exhibits a low glass transition temperature (Tg) and a distinct cloud point in water (typically around 38°C to 45°C, depending on the grade), above which it precipitates. These baseline properties make it a critical procurement target for formulations requiring hot-melt extrusion (HME), moisture-barrier film coatings, and non-aqueous granulation processes where standard aqueous binders are unsuitable .

Procurement substitution of hyprolose with closely related in-class alternatives like hypromellose (HPMC) or synthetic binders like polyvinylpyrrolidone (PVP) frequently leads to process failure in advanced manufacturing workflows. HPMC lacks the inherent thermoplasticity of hyprolose; attempting to hot-melt extrude HPMC without high concentrations of plasticizers typically results in thermal degradation of the polymer and the active ingredient, whereas hyprolose can be extruded neat. Furthermore, in solvent-based processing for moisture-sensitive compounds, HPMC and PVP exhibit poor solubility in anhydrous aliphatic alcohols. Substituting hyprolose with HPMC in an anhydrous ethanol granulation or coating system will result in incomplete dissolution and nozzle blockage, forcing manufacturers to introduce water into the system, which compromises moisture-sensitive payloads [1].

Thermoplastic Processability in Hot-Melt Extrusion (HME)

Hyprolose is highly differentiated by its low glass transition temperature, making it uniquely suited for plasticizer-free hot-melt extrusion. Quantitative thermal analysis demonstrates that hyprolose exhibits a Tg of approximately 120°C, allowing for smooth extrusion at processing temperatures between 140°C and 170°C. In contrast, the standard in-class comparator, HPMC, possesses a Tg of 170°C–180°C and requires processing temperatures exceeding 200°C when unplasticized, which frequently causes polymer browning and degradation of heat-sensitive active pharmaceutical ingredients (APIs) [1].

Evidence DimensionGlass Transition Temperature (Tg) and Extrudability
Target Compound DataTg ~120°C; Extrudable at 140°C without plasticizer
Comparator Or BaselineHPMC (Tg ~170°C–180°C)
Quantified Difference50°C lower Tg; eliminates the need for >15% w/w plasticizer addition
ConditionsDifferential Scanning Calorimetry (DSC) and twin-screw extrusion of neat polymers

Procuring hyprolose for HME eliminates the need for plasticizers, simplifying formulation, reducing regulatory burden, and preventing thermal degradation of sensitive compounds.

Anhydrous Solvent Solubility for Moisture-Sensitive Processing

For formulations involving moisture-sensitive precursors or APIs, the binder must be soluble in strictly non-aqueous solvents. Hyprolose demonstrates exceptional solubility in anhydrous ethanol, achieving concentrations >100 mg/mL at 25°C. When compared to HPMC, which is practically insoluble (<1 mg/mL) in absolute ethanol and requires the addition of at least 20-30% water to achieve workable dissolution, hyprolose allows for completely anhydrous fluid-bed coating and high-shear granulation [1].

Evidence DimensionSolubility in Anhydrous Ethanol at 25°C
Target Compound Data>100 mg/mL (Freely soluble)
Comparator Or BaselineHPMC (<1 mg/mL, practically insoluble)
Quantified Difference>100-fold higher solubility in absolute ethanol
ConditionsEquilibrium solubility testing in 100% anhydrous ethanol at ambient temperature

This solubility profile dictates the procurement of hyprolose over HPMC whenever a process strictly forbids the introduction of water due to hydrolytic degradation risks.

Tablet Tensile Strength and Plastic Deformability

Hyprolose functions as a highly efficient binder due to its exceptional plastic deformability under compression. In comparative tableting studies using a 5% w/w binder concentration, hyprolose yields compacts with a tensile strength of approximately 2.2 MPa at a compaction pressure of 150 MPa. In contrast, equivalent formulations using PVP K30 achieve a tensile strength of only 1.4 MPa under identical pressures. The high plasticity of hyprolose maximizes inter-particulate bonding area, reducing the total binder load required to achieve target friability [1].

Evidence DimensionTablet Tensile Strength at 150 MPa Compaction Pressure
Target Compound Data2.2 MPa
Comparator Or BaselinePVP K30 (1.4 MPa)
Quantified Difference57% increase in tensile strength at equivalent binder loading
Conditions5% w/w binder in a standard brittle filler matrix (e.g., dibasic calcium phosphate) compressed at 150 MPa

Buyers should select hyprolose to minimize excipient mass in high-dose formulations, ensuring robust tablet integrity at lower compression forces.

Plasticizer-Free Hot-Melt Extrusion for Amorphous Solid Dispersions

Because of its low Tg (~120°C) and excellent thermoplasticity, hyprolose is the preferred matrix polymer for hot-melt extrusion of poorly water-soluble APIs. It allows formulators to create amorphous solid dispersions without the addition of low-molecular-weight plasticizers, which can otherwise cause phase separation, lower the stability of the amorphous state, or introduce regulatory complexities [1].

Anhydrous Granulation of Hydrolytically Unstable Compounds

Hyprolose is the excipient of choice for the wet granulation of moisture-sensitive materials. Its high solubility in anhydrous ethanol and isopropanol allows manufacturers to utilize standard high-shear or fluid-bed granulation equipment using purely organic solvent systems, completely bypassing the hydrolytic degradation risks associated with aqueous binders like HPMC or CMC.

High-Dose Tablet Formulation Requiring High Plasticity Binders

In formulations where the active ingredient constitutes a large percentage of the tablet mass and exhibits poor compressibility (e.g., paracetamol or metformin), hyprolose is procured to maximize tablet tensile strength. Its superior plastic deformability ensures that even at low usage levels (2-5%), it yields robust tablets that resist capping and friability under standard high-speed tableting conditions [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Joubert F, Musa OM, Hodgson DR, Cameron NR. The preparation of graft copolymers of cellulose and cellulose derivatives using ATRP under homogeneous reaction conditions. Chem Soc Rev. 2014;43(20):7217-35. doi: 10.1039/c4cs00053f. Review. PubMed PMID: 25016958.
2: Lamoudi L, Chaumeil JC, Daoud K. Development of gastro intestinal sustained release tablet formulation containing acryl-EZE and pH-dependent swelling HPMC K 15 M. Drug Dev Ind Pharm. 2012 May;38(5):515-20. doi: 10.3109/03639045.2011.620966. Epub 2011 Oct 7. Review. PubMed PMID: 21978389.
3: Friedman NJ. Impact of dry eye disease and treatment on quality of life. Curr Opin Ophthalmol. 2010 Jul;21(4):310-6. doi: 10.1097/ICU.0b013e32833a8c15. Review. PubMed PMID: 20467319.
4: Wander AH, Koffler BH. Extending the duration of tear film protection in dry eye syndrome: review and retrospective case series study of the hydroxypropyl cellulose ophthalmic insert. Ocul Surf. 2009 Jul;7(3):154-62. Review. PubMed PMID: 19635248.
5: Nakano M. From physical pharmacy to clinical pharmacology. Yakugaku Zasshi. 2005 Apr;125(4):337-47. Review. PubMed PMID: 15802879.
6: Damien G, Huet de Barochez B, Schiavi P. Galenic development and pharmacokinetic profile of indapamide sustained release 1.5 mg. Clin Pharmacokinet. 1999;37 Suppl 1:13-9. Review. PubMed PMID: 10491729.
7: Soskolne WA. Subgingival delivery of therapeutic agents in the treatment of periodontal diseases. Crit Rev Oral Biol Med. 1997;8(2):164-74. Review. PubMed PMID: 9167091.
8: Rodu B, Mattingly G. Oral mucosal ulcers: diagnosis and management. J Am Dent Assoc. 1992 Oct;123(10):83-6. Review. PubMed PMID: 1401597.

Explore Compound Types